molecular formula C11H5ClFN3O B13331669 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile

2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile

Cat. No.: B13331669
M. Wt: 249.63 g/mol
InChI Key: KHLCKYIDIOXWCW-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery applications. Its core structure incorporates a pyrimidine ring—a privileged scaffold in pharmaceuticals—strategically functionalized with chloro and fluoro substituents that enhance its reactivity and enable its use in bioisosteric replacement strategies. These features are critical for the design of novel drug candidates with improved metabolic stability, binding affinity, and safety profiles . This compound serves as a versatile intermediate in the synthesis of biologically active molecules. Research indicates that halogenated pyrimidine derivatives, such as this one, are key precursors in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 . The molecular architecture allows it to participate in key interactions within enzyme binding pockets, including face-to-face π–π stacking and hydrophobic interactions, which are essential for achieving potent antiviral efficacy against both wild-type and resistant viral strains . Furthermore, its reactive sites make it suitable for constructing targeted bifunctional compounds in oncology research, such as proteolysis targeting chimeras (PROTACs), which are designed to degrade specific disease-driving proteins . This reagent is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H5ClFN3O

Molecular Weight

249.63 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C11H5ClFN3O/c12-11-15-6-8(13)10(16-11)17-9-4-2-1-3-7(9)5-14/h1-4,6H

InChI Key

KHLCKYIDIOXWCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) and a solvent (e.g., toluene).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substituents

  • The 2-Cl, 5-F pattern on the pyrimidine ring in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. This contrasts with analogues like 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile , where regiochemical differences may alter reaction kinetics .

Functional Group Variations

  • The hydroxymethyl and methyl groups in 2-(((2-Chloro-5-fluoropyrimidin-4-yl)...)benzonitrile increase solubility, making it preferable for biological applications .
  • Imidazole-containing analogues (e.g., 4-((2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl)benzonitrile ) prioritize microbial activity over kinase targeting, reflecting divergent therapeutic pathways .

Biological Activity

2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Overview

The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a benzonitrile moiety through an ether bond. Its molecular formula is C11H5ClFN3O, with a molecular weight of 249.63 g/mol. The specific substitution pattern enhances its chemical reactivity and biological properties, which are crucial for its function as a pharmaceutical agent.

Synthesis

The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-hydroxybenzonitrile. This reaction is generally conducted in the presence of a base such as potassium carbonate within a solvent like dimethylformamide (DMF), followed by heating to facilitate product formation.

Typical Reaction Conditions:

  • Reactants: 2-chloro-5-fluoropyrimidine and 4-hydroxybenzonitrile
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide
  • Temperature: Elevated (exact conditions vary)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances binding affinity and specificity, which may lead to the modulation of specific biological pathways. This interaction can result in either inhibition or activation of enzymatic activities, making it a candidate for drug development in various therapeutic areas.

Biological Activity

Research indicates that 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile exhibits significant antibacterial properties. A study highlighted its effectiveness against enteric pathogens, showcasing broad-spectrum antibacterial activity. The compound demonstrated potent bactericidal effects, significantly reducing bacterial counts in time-kill assays .

Key Findings:

  • Antibacterial Efficacy: Effective against multidrug-resistant Gram-negative bacteria.
  • Mechanism: Induces cell envelope stress, disrupting the proton motive force (PMF), leading to ATP dissipation and cell death.
  • Safety Profile: Exhibited a safe profile in both in vitro and in vivo settings.

Comparative Analysis with Similar Compounds

The biological activity of 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile can be compared with structurally similar compounds. The presence of fluorine is known to enhance the potency of many pharmaceuticals due to improved metabolic stability and bioavailability.

Compound NameMolecular StructureBiological Activity
2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrileStructureAntibacterial
IITR00210N/ABroad-spectrum antibacterial, induces cell stress
4-(Chloropyridinyl)benzamideN/AAntimalarial activity

Case Studies

  • Antibacterial Activity Study : A recent investigation into the compound's efficacy against enteropathogens demonstrated significant bactericidal action, achieving over a 3-log reduction in bacterial counts during kinetic assays. This study emphasizes the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts PMF within bacterial cells, leading to ATP dissipation and subsequent cell death. This mechanism underlines the importance of understanding how structural features influence biological activity .

Q & A

Q. What are the optimal synthetic conditions for 2-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile?

The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-5-fluoropyrimidine and 4-hydroxybenzonitrile. Key conditions include:

  • Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.
  • Solvent : Dimethylformamide (DMF) for polar aprotic stabilization.
  • Temperature : Heating at 80–100°C for 12–24 hours to drive the reaction.
  • Purification : Recrystallization or column chromatography yields >90% purity .

Reaction Table :

ComponentRoleConditions
2-Chloro-5-fluoropyrimidineElectrophilic substrate1.0 equiv.
4-HydroxybenzonitrileNucleophile1.2 equiv.
K₂CO₃Base2.0 equiv.
DMFSolventReflux, 24 hours

Q. How is the compound characterized post-synthesis?

Post-synthetic validation involves:

  • HPLC/MS : Confirm molecular weight (249.63 g/mol) and purity (>95%).
  • NMR Spectroscopy : Assign peaks for pyrimidine (δ 8.5–9.0 ppm) and benzonitrile (δ 7.5–8.0 ppm).
  • X-ray Crystallography : Resolve regiochemistry of chloro/fluoro substituents (e.g., meta vs. para positions) .

Q. What solvents and storage conditions are recommended?

  • Solubility : DMSO > DMF > acetonitrile (sparingly soluble in water).
  • Storage : Desiccated at –20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence reactivity in cross-coupling reactions?

  • Chlorine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations).
  • Fluorine : Enhances electrophilicity via electron-withdrawing effects, directing nucleophilic attack to the pyrimidine C4 position.
  • Case Study : Pd-mediated amination of 4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzonitrile achieved 75% yield using XPhos precatalyst .

Q. How can computational modeling predict biological activity?

  • Target Identification : Molecular docking with mGlu5 receptor (PDB: 6FFI) shows hydrogen bonding between the nitrile group and Thr788.
  • SAR Analysis : Fluorine at C5 increases binding affinity (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for non-fluorinated analogs) .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories .

Q. What strategies improve regioselectivity in derivatization?

  • Directed Metalation : Use ortho-directing groups (e.g., nitrile) to control substitution patterns.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection).
  • Catalytic Systems : Pd/XPhos selectively activates C2-Cl over C5-F in aminations .

Q. How to resolve contradictions in biological assay data?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
  • Solution : Normalize data using Z-factor validation and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

Q. Table 1: Substituent Effects on Reactivity

PositionSubstituentRole in ReactivityExample Reaction
C2ClLeaving group for nucleophilic substitutionSuzuki coupling
C5FElectron withdrawal, directs electrophilesSNAr reactions
O-linkerEtherEnhances solubility and bioavailabilityDrug design

Q. Table 2: Comparative Yields in Derivatization

Reaction TypeConditionsYield (%)Reference
Amination (Pd/XPhos)100°C, 12h, toluene75
Nitrile hydrolysisH₂SO₄, H₂O, reflux60
Fluorine displacementNaH, DMF, 18-crown-6<10

Key Citations

  • Synthesis & Characterization:
  • Biological Activity:
  • Computational Modeling:

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